molecular formula C7H13N3 B1331506 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine CAS No. 42794-77-4

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine

Cat. No. B1331506
CAS RN: 42794-77-4
M. Wt: 139.2 g/mol
InChI Key: BPAJEVCTCJTYKP-UHFFFAOYSA-N
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Description

The compound 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine is not directly mentioned in the provided papers. However, the papers discuss related pyrimidine derivatives, which can offer insights into the chemical behavior and properties that might be expected from 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, polymers, and materials, as well as their biological properties such as antibacterial, anti-allergic, and anti-HIV activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various strategies. While the exact synthesis of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine is not described, the papers provide information on related syntheses. For instance, the synthesis of a pyrimidin-2-amine derivative is achieved through a cyclization reaction involving an intramolecular amide addition to an iminium intermediate formed in situ from 4-amino-pyrimidine-5-carboxamide and aldehydes . This method demonstrates the potential for creating a diverse library of pyrimidine derivatives, which could be applicable to the synthesis of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, and the molecular conformation was found to be stabilized by intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the molecular geometry, electronic structure, and potential interaction sites for further chemical reactions.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by their molecular structure. The presence of amine groups in these compounds can lead to the formation of hydrogen bonds, which can facilitate the formation of supramolecular networks in the crystalline state . Additionally, the strategically placed substituents, such as chlorine atoms, can allow for further derivatization and functionalization of the pyrimidine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be explored through experimental and theoretical studies. Density functional theory (DFT) calculations can provide insights into the charge distribution, site of chemical reactivity, and thermodynamic properties at different temperatures . These properties are essential for predicting the behavior of the compounds under various conditions and for understanding their biological activity.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Enamine-based Synthesis : The compound 4,4,6-trimethyl-1,4-dihydropyrimidine-2(3H)-thione, a derivative of 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine, has been utilized in the synthesis of heterocyclic compounds through acid-catalyzed transformations. This process leads to the formation of various substituted thiazines and thioureas under different conditions (Singh & Singh, 1980).

  • Preparation of Novel Biginelli Dihydropyrimidines : The compound has been employed in the preparation of acetoacetamides, which are then used to synthesize novel Biginelli dihydropyrimidine derivatives. This method is significant in exploring new structural complexities and diversifying the chemical space of dihydropyrimidines (Gama, Souza, & Garden, 2015).

Biological and Pharmaceutical Research

  • Antitumor and Anticancer Activities : Synthesis of O-Mannich bases of dihydropyrimidine-2(1H)-ones, which are derivatives of the compound, has shown promise in in vitro and in vivo antitumor and anticancer activities. This research opens avenues for developing new therapeutic agents (Venkateshwarlu et al., 2014).

  • Antimicrobial and Anti-inflammatory Properties : Novel derivatives of 3,4-dihydropyrimidin-2(1H)-one urea, related to 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine, have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. Certain compounds demonstrated significant inhibitory activity against pro-inflammatory cytokines and pathogenic bacteria and fungi, suggesting potential applications in treating inflammatory and infectious diseases (Tale et al., 2011).

Synthesis of Novel Heterocyclic Compounds

  • Trifluoromethylated Analogues : Research has been conducted on synthesizing trifluoromethylated analogues of dihydropyrimidine, which involve reactions with trimethylsilyl cyanide. These compounds have been used to create new trifluoromethylated 4,5-dihydroorotic acid analogues, contributing to the development of novel molecular structures for various applications (Sukach et al., 2015).

Chemical Reactivity Studies

  • Investigating Tautomeric Dihydropyrimidines : A study focused on the synthesis and functionality of tautomeric dihydropyrimidines, related to 4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine, provided insights into their thermodynamics and properties. This research is crucial for understanding the molecular behavior and potential applications of these compounds (Nishimura, 2021).

Safety And Hazards

The safety information available indicates that “4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine” is an irritant and should be stored under argon . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4,4,6-trimethyl-1H-pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5-4-7(2,3)10-6(8)9-5/h4H,1-3H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAJEVCTCJTYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=C(N1)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301857
Record name 4,4,6-trimethyl-1H-pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,6-Trimethyl-1,4-dihydropyrimidin-2-amine

CAS RN

42794-77-4
Record name NSC349776
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,6-trimethyl-1H-pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CM Mills, TZ Benton, I Piña, MJ Francis, L Reyes… - Chemical …, 2023 - pubs.rsc.org
High-risk neuroblastoma (NB) accounts for 15% of all pediatric cancer deaths. Refractory disease for high-risk NB patients is attributed to chemotherapy resistance and immunotherapy …
Number of citations: 3 pubs.rsc.org
CM Mills - 2022 - medica-musc.researchcommons.org
High-risk neuroblastoma (NB) accounts for 15% of all pediatric cancer deaths. Refractory disease for high-risk NB patients is attributed to chemotherapy resistance and immunotherapy …
Number of citations: 0 medica-musc.researchcommons.org

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